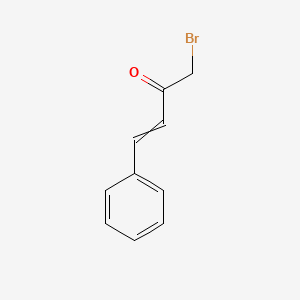

Bromomethyl styryl ketone

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9BrO |

|---|---|

Molecular Weight |

225.08 g/mol |

IUPAC Name |

1-bromo-4-phenylbut-3-en-2-one |

InChI |

InChI=1S/C10H9BrO/c11-8-10(12)7-6-9-4-2-1-3-5-9/h1-7H,8H2 |

InChI Key |

LDEBGMOZLPUFEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Bromomethyl Styryl Ketone and Its Analogues

Direct Halogenation Approaches to α-Brominated Ketones

Direct α-halogenation of ketones is the most straightforward and widely employed strategy for the synthesis of α-haloketones. This approach involves the reaction of a ketone with an electrophilic halogen source, leading to the substitution of a hydrogen atom at the α-position with a halogen. nih.govnih.gov The reaction can be catalyzed by either acid or base, and the choice of catalyst significantly influences the regioselectivity of the halogenation in unsymmetrical ketones. researchgate.net

Regioselective α-Bromination of Unsymmetrical Ketones

The regioselectivity of α-bromination in unsymmetrical ketones is a critical aspect of synthetic design. The outcome of the reaction is largely dictated by the reaction conditions, specifically whether it is performed under acidic or basic catalysis.

Under acidic conditions , the reaction proceeds through an enol intermediate. The formation of the enol is the rate-determining step, and the more substituted, thermodynamically more stable enol is preferentially formed. rsc.orglibretexts.org Consequently, the subsequent reaction with a halogenating agent, such as bromine (Br₂) in acetic acid, results in the halogen atom being introduced at the more substituted α-carbon. rsc.orgscirp.org This method is generally preferred for achieving monohalogenation because the introduction of an electron-withdrawing halogen atom deactivates the product towards further halogenation. researchgate.net

Conversely, under basic conditions , the reaction proceeds via an enolate intermediate. The abstraction of a proton by the base is the initial step, and for steric reasons, the proton at the less substituted α-carbon is more readily removed. This leads to the formation of the kinetic enolate, which then reacts with the halogenating agent. As a result, bromination occurs at the less substituted α-carbon. researchgate.net Unlike in acidic conditions, the product of monohalogenation is more reactive than the starting ketone due to the electron-withdrawing effect of the halogen, which increases the acidity of the remaining α-protons. This often leads to polyhalogenation, which can be a significant drawback if the monosubstituted product is desired. rsc.org

| Condition | Intermediate | Product | Regioselectivity | Further Reaction |

| Acidic | Enol | More substituted α-bromoketone | Thermodynamic control | Monohalogenation favored |

| Basic | Enolate | Less substituted α-bromoketone | Kinetic control | Polyhalogenation common |

Radical Bromination Strategies

While ionic pathways are more common for the α-bromination of ketones, radical-mediated strategies offer an alternative approach. These reactions are typically initiated by light (photochemical bromination) or by the use of a radical initiator. N-Bromosuccinimide (NBS) is a frequently used reagent for radical bromination. researchgate.net

Photochemical α-bromination of ketones with NBS can be carried out under UV-vis irradiation, often at low temperatures and without the need for a catalyst or a radical initiator. researchgate.net This method is considered mild and efficient. The reaction is believed to proceed through a radical pathway. researchgate.net

The use of radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) in conjunction with NBS can also facilitate the α-bromination of carbonyl compounds. researchgate.net Another approach involves the bromination of unsymmetrical ketones in the presence of an epoxide, which acts as an HBr scavenger. The product distribution in these reactions suggests a free-radical process. rsc.org The presence of light can also influence the outcome of brominations that might otherwise proceed via an ionic pathway, indicating that both radical and ionic mechanisms can sometimes operate concurrently.

Bromination via Diazo Ketones

The bromination of α-diazo ketones provides a distinct route to α-bromo ketones. This transformation involves the reaction of a diazo compound with a brominating agent. Traditional methods have utilized elemental bromine or hydrogen bromide, but these reagents can be harsh and require careful handling. organic-chemistry.org

More recent advancements have focused on milder and more efficient protocols. For instance, cobalt(II) bromide has been demonstrated to be an effective reagent for the bromination of α-diazo phenylacetate (B1230308) derivatives. This method is characterized by short reaction times, broad substrate scope, and operational simplicity under acid-free conditions. organic-chemistry.org Another innovative approach involves a visible-light-driven strategy for the bromination of α-diazo compounds to afford α-bromoesters using bromoform, which proceeds without a photocatalyst or additives. researchgate.net

Halogenation of Preformed Enol Silyl (B83357) Ethers or Enamines

To overcome the challenges associated with the direct halogenation of ketones, such as lack of regioselectivity and harsh reaction conditions, the use of preformed ketone derivatives like enol silyl ethers and enamines has become a powerful strategy.

Silyl enol ethers are readily prepared from ketones and can be isolated and purified before being subjected to halogenation. Their reaction with a halogenating agent provides a clean and regioselective route to α-haloketones. Various reagents can be employed for the halogenation of silyl enol ethers, offering a versatile toolkit for synthetic chemists.

Enamines , formed by the condensation of a ketone with a secondary amine, are electron-rich and readily react with electrophiles. The halogenation of enamines, followed by hydrolysis of the resulting iminium salt, yields the corresponding α-haloketone. This method offers an alternative to enol-based halogenations and can provide different regioselectivity depending on the structure of the enamine.

Bromination of Ketals

The direct α-bromination of ketals is not a common synthetic transformation. Ketals are primarily utilized as protecting groups for ketones due to their stability under various reaction conditions, including many that would affect a free carbonyl group. nih.gov The standard approach to obtaining an α-bromoketone from a ketal involves a two-step process:

Deprotection (Hydrolysis): The ketal is first converted back to the corresponding ketone. This is typically achieved by treatment with an aqueous acid. nih.gov

α-Bromination: The resulting ketone is then subjected to one of the standard α-bromination methods described in the preceding sections.

While direct conversion is not typical, there are reports of one-pot procedures for the preparation of α-haloacetals from ketones using N-halosuccinimide and ethylene (B1197577) glycol. researchgate.net However, the direct bromination of a pre-formed ketal at the α-position is not a widely practiced synthetic strategy.

One-Pot Cascade Reactions for α-Bromination

One-pot cascade reactions, where multiple transformations occur in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. Several one-pot strategies for the synthesis of α-bromoketones have been developed.

One such approach involves the conversion of secondary alcohols directly to α-bromoketones. This is achieved through a sequence of oxidation of the alcohol to a ketone, followed by in-situ oxidative bromination. rsc.org Another versatile one-pot method allows for the synthesis of α-bromoketones from olefins using a bromide/bromate couple as a non-hazardous brominating agent. organic-chemistry.org

Furthermore, ionic liquids have been employed as recyclable reaction media for the one-pot conversion of ketones into α-bromoketones using NBS, followed by subsequent reaction with thioamides to produce thiazoles. scirp.orgsemanticscholar.org These methods highlight the ongoing efforts to develop more sustainable and efficient synthetic routes to α-brominated ketones. A patent also describes a method for synthesizing α-bromoketones while coproducing bromohydrocarbons in a one-pot process using water as a solvent. google.comorganic-chemistry.org

Synthesis of Styryl Ketone Moieties

Modern organometallic chemistry offers powerful tools for the stereoselective synthesis of styryl ketones. A notable example is a one-pot protocol that sequentially utilizes ruthenium and rhodium catalysts to convert styrenes into (E)-styryl ketones with high stereoselectivity. This method involves two key steps:

Ruthenium-Catalyzed Silylative Coupling: In the first step, a substituted styrene (B11656) undergoes a silylative coupling reaction with a vinylsilane, such as trimethylvinylsilane. This reaction is catalyzed by a ruthenium complex and results in the formation of an (E)-styryltrimethylsilane intermediate.

Rhodium-Catalyzed Desilylative Acylation: The crude styryltrimethylsilane (B105897) intermediate is then subjected to a rhodium-catalyzed desilylative acylation. In this step, the trimethylsilyl (B98337) group is replaced by an acyl group from a carboxylic acid anhydride, yielding the final (E)-styryl ketone.

This one-pot procedure is highly efficient, offering excellent stereoselectivity (typically a 99:1 E/Z ratio) and avoiding the need for purification of the intermediate silane. The reaction conditions are generally mild, and the methodology tolerates a variety of functional groups on both the styrene and the acid anhydride, making it a versatile approach for the synthesis of diverse styryl ketone derivatives.

| Catalyst System | Reactants | Key Transformation | Product | Stereoselectivity |

|---|---|---|---|---|

| Ru-Rh | Styrene, Trimethylvinylsilane, Acid Anhydride | Silylative Coupling then Desilylative Acylation | (E)-Styryl Ketone | High (E)-selectivity |

The Wittig reaction is a classical and widely used method for the formation of carbon-carbon double bonds, and it can be effectively applied to the synthesis of styryl ketones. The reaction involves the condensation of a phosphorus ylide (Wittig reagent) with an aldehyde or ketone.

To synthesize a styryl ketone via the Wittig reaction, a common strategy is to react an aromatic aldehyde with a ketophosphonium ylide. The ylide is typically prepared by treating a corresponding phosphonium (B103445) salt with a strong base. The nature of the substituents on the ylide can influence the stereoselectivity of the reaction. Stabilized ylides, which contain an electron-withdrawing group like a carbonyl, tend to favor the formation of (E)-alkenes.

The general steps for synthesizing a styryl ketone using the Wittig reaction are:

Preparation of the phosphonium salt by reacting triphenylphosphine (B44618) with an α-halo ketone.

Generation of the phosphorus ylide by deprotonation of the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride).

Reaction of the ylide with an aromatic aldehyde to form an oxaphosphetane intermediate, which then collapses to yield the styryl ketone and triphenylphosphine oxide.

The Wittig reaction is a robust and versatile method, but a significant drawback is the formation of a stoichiometric amount of triphenylphosphine oxide as a byproduct, which can sometimes complicate product purification.

The Claisen-Schmidt condensation is a base-catalyzed crossed aldol (B89426) condensation between an aromatic aldehyde (which cannot enolize) and an enolizable ketone. This reaction is a straightforward and atom-economical method for synthesizing α,β-unsaturated ketones, including styryl ketones.

In a typical Claisen-Schmidt reaction to produce a styryl ketone, an aromatic aldehyde is treated with a methyl ketone in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide. The base abstracts an α-proton from the ketone to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the thermodynamically stable conjugated styryl ketone.

Despite its utility, the Claisen-Schmidt condensation has several limitations:

Self-Condensation: If the ketone partner is prone to self-condensation, a mixture of products can be formed, reducing the yield of the desired styryl ketone.

Multiple Condensation: When using a methyl ketone, the initial styryl ketone product still possesses acidic α-protons and can react with a second molecule of the aromatic aldehyde, leading to the formation of a bis-adduct.

Reversibility and Side Reactions: The initial aldol addition is often reversible, and other side reactions, such as Michael additions, can occur, particularly with prolonged reaction times or elevated temperatures.

Limited Substrate Scope: The reaction can be sensitive to the electronic and steric properties of the substrates, and achieving high yields with certain substituted aldehydes or ketones can be challenging.

The Mizoroki-Heck reaction is a powerful transition-metal-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. This reaction is particularly useful for the synthesis of substituted alkenes, including styryl systems.

For the synthesis of styryl ketones, a Heck reaction could involve the coupling of an aryl halide with a vinyl ketone or the coupling of an acryloyl halide with a styrene. The reaction is catalyzed by a palladium(0) complex and requires a base to regenerate the active catalyst.

A general catalytic cycle for the Heck reaction involves:

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl or vinyl halide to form a palladium(II) complex.

Alkene Insertion (Syn-Addition): The alkene coordinates to the palladium(II) complex and then inserts into the palladium-carbon bond.

Syn-Elimination of β-Hydride: A β-hydride is eliminated from the resulting palladium-alkyl intermediate to form the alkene product and a palladium-hydride species.

Reductive Elimination: The base promotes the reductive elimination of the palladium-hydride species to regenerate the palladium(0) catalyst.

The Heck reaction offers good functional group tolerance and can provide high stereoselectivity for the trans-isomer. However, controlling the regioselectivity of the alkene insertion can sometimes be a challenge.

As detailed in section 2.2.1, a highly efficient and stereoselective one-pot synthesis of (E)-styryl ketones has been developed. This method leverages the sequential catalytic activity of ruthenium and rhodium complexes to convert readily available styrenes into the desired products.

The process begins with the ruthenium-catalyzed silylative coupling of a styrene with trimethylvinylsilane, which stereoselectively forms an (E)-styryltrimethylsilane. Without isolation, this intermediate is then subjected to a rhodium-catalyzed desilylative acylation with a carboxylic acid anhydride. This tandem approach is advantageous as it avoids the isolation and purification of the intermediate, saving time and resources. The high stereoselectivity (99:1 E/Z) is a key feature of this methodology, making it a preferred route for accessing pure (E)-styryl ketones.

| Reaction Stage | Catalyst | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | Ruthenium Complex | Silylative Coupling | (E)-Styryltrimethylsilane |

| 2 | Rhodium Complex | Desilylative Acylation | (E)-Styryl Ketone |

Convergent and Divergent Synthetic Strategies for Bromomethyl Styryl Ketone Architectures

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is then elaborated into a variety of different target molecules. For the synthesis of this compound analogues, a divergent strategy could start with a common styryl ketone core. This core molecule could then be subjected to various late-stage functionalization reactions to introduce the bromomethyl group and other points of diversity. For instance, a hydroxymethyl styryl ketone could be a key intermediate, which is then converted to the bromomethyl analogue. This strategy is particularly useful for generating a library of related compounds for structure-activity relationship studies.

The choice between a convergent and divergent strategy depends on the specific goals of the synthesis, the complexity of the target molecules, and the availability of starting materials.

Strategies for Unstable, Unsaturated Bromomethyl Ketones

The synthesis of unstable, unsaturated bromomethyl ketones presents a significant challenge due to their propensity to undergo decomposition or polymerization. A notable approach involves a multi-step synthesis starting from 2-ethyl-2-methyl-1,3-dioxolane, which serves as a protected form of 2-butanone. uit.no

The key steps in this synthetic route are:

Dibromination: The starting acetal (B89532) is converted to 2-(1-bromoethyl)-2-(bromomethyl)-1,3-dioxolane in a near-quantitative yield of 98%. uit.no

Dehydrobromination: The resulting dibromoacetal undergoes dehydrobromination using potassium tert-butoxide to yield a key intermediate, 2-(bromomethyl)-2-vinyl-1,3-dioxolane. uit.no

Acetal Deprotection: This intermediate is then deprotected under various conditions such as formolysis, microwave-assisted hydrolysis, or treatment with ferric chloride on silica (B1680970) to afford 1-bromobut-3-en-2-one (B114311) in yields ranging from 75–90%. uit.no

Further elaboration of the key intermediate allows for the synthesis of other unstable bromomethyl ketones. For instance, the addition of bromine to the vinyl group, followed by mono- or bis-dehydrobromination and subsequent deprotection, yields 1,3-dibromobut-3-en-2-one and 1-bromobut-3-yn-2-one, respectively, in good yields. uit.no A PhD thesis has detailed the optimization of these synthetic processes for such unstable bromoketones. researchgate.net

| Starting Material | Key Intermediate | Final Product | Yield (%) |

| 2-ethyl-2-methyl-1,3-dioxolane | 2-(bromomethyl)-2-vinyl-1,3-dioxolane | 1-bromobut-3-en-2-one | 75-90 |

| 2-(bromomethyl)-2-vinyl-1,3-dioxolane | 2-(bromomethyl)-2-(1-bromovinyl)-1,3-dioxolane | 1,3-dibromobut-3-en-2-one | 75-80 |

| 2-(bromomethyl)-2-vinyl-1,3-dioxolane | 2-(bromomethyl)-2-ethynyl-1,3-dioxolane | 1-bromobut-3-yn-2-one | 75-80 |

An efficient synthesis of α-iodo/bromo-α,β-unsaturated aldehydes and ketones can also be achieved directly from propargylic alcohols. organic-chemistry.org This method utilizes a bimetallic catalytic system of Ph3PAuNTf2 and MoO2(acac)2, with the addition of Ph3PO to minimize the formation of undesired enone/enal byproducts. organic-chemistry.org This approach is advantageous due to its low catalyst loadings and mild reaction conditions. organic-chemistry.org

Chemoenzymatic Synthetic Routes for Bromomethylated Precursors

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the practicality of chemical synthesis, offering a powerful tool for creating complex molecules. This approach is particularly useful for generating enantiopure precursors.

For example, the asymmetric reduction of a corresponding ketone, catalyzed by a ketoreductase with NADPH as a cofactor, has been used to synthesize (R)-1-(4-Amino-3,5-dichlorophenyl)-2-bromoethan-1-ol with a 93% enantiomeric excess (ee). researchgate.net This demonstrates the potential of enzymes to create chiral bromomethylated precursors that can be further elaborated into a variety of target molecules. The integration of enzymatic transformations into multi-step chemical syntheses can streamline the production of complex natural products. nih.gov

The field of chemoenzymatic synthesis has seen rapid growth due to advances in bioinformatics, genetics, and enzyme engineering. nih.gov Enzymes can perform highly selective modifications on various substrates, often without the need for protecting groups, providing a complementary approach to traditional chemical methods. nih.gov

Multi-Component Reactions for Diversified this compound Structures

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains the essential parts of all the starting materials. tcichemicals.com This approach is characterized by high atom economy and a reduction in the number of synthetic steps and waste generated. nih.gov

MCRs can be employed to generate a wide diversity of molecular structures. For instance, a three-component reaction involving an aldehyde, an amine, and an alkyne can lead to the formation of complex heterocyclic structures. mdpi.com While direct synthesis of bromomethyl styryl ketones via MCRs is not extensively documented, the principles of MCRs can be applied to generate diverse ketone structures which can then be brominated.

Several classic MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis and the Biginelli reaction, are used to produce complex molecules, some of which are active pharmaceutical ingredients. tcichemicals.comnih.gov The versatility of MCRs allows for the creation of libraries of compounds for screening purposes. For example, a three-component reaction of haloarylketones, sulfonium (B1226848) ylides, and amines can produce indole (B1671886) derivatives. mdpi.com Similarly, a three-component reaction involving aldehydes, ketones, amines, and phosphites can be used to generate α-aminophosphonates. nih.gov

Green Chemistry and Sustainable Synthesis of Bromomethyl Styryl Ketones

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce the environmental impact of chemical processes. This includes the use of alternative energy sources, minimizing solvent use, and employing more sustainable reagents.

Ultrasound-Assisted Synthetic Protocols for Bromomethyl Ketones

Ultrasound has emerged as a valuable tool in organic synthesis, often leading to shorter reaction times, milder conditions, and improved yields. nih.gov Sonication can enhance mass transfer and accelerate reactions. nih.gov

In the context of bromomethyl ketones, ultrasound has been successfully employed in bromination reactions. For example, the bromination of indazoles at the C3 position using 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the bromine source is significantly accelerated under ultrasonic irradiation, with the reaction completing in 30 minutes under mild conditions. nih.gov Ultrasound has also been shown to be effective in the Stille cross-coupling reaction of benzoyl chlorides with arylstannanes to produce diaryl ketones in high yields and short reaction times, without the formation of homo-coupling byproducts. conicet.gov.ar The application of ultrasound can be a key advantage in accelerating the catalytic cycle and preventing the formation of side products. conicet.gov.ar

Mechanochemical Approaches in Ketone Synthesis

Mechanochemistry, which involves inducing reactions through mechanical force, such as grinding or milling, offers a solvent-free and often more environmentally friendly alternative to traditional solution-phase synthesis. rsc.org This technique can lead to shorter reaction times and may provide access to different product selectivities. nih.gov

A versatile and robust mechanochemical route for the conversion of a broad range of ketones to ketoximes has been established using a simple mortar and pestle grinding method. rsc.orgresearchgate.net This solvent-assisted grinding method is an inherently greener alternative to traditional solution-based methods that often require heating in organic solvents. rsc.org Furthermore, the first mechanochemical solvent-free method for the chemoselective synthesis of ketones from acyl chlorides and boronic acids has been reported. acs.org This solid-state acylation reaction proceeds rapidly and shows excellent selectivity for the C(acyl)-Cl bond cleavage. acs.org

Solvent-Free or Aqueous Media Reactions for Reduced Environmental Impact

Minimizing or eliminating the use of organic solvents is a cornerstone of green chemistry. Mechanochemical synthesis, as discussed above, is a prime example of a solvent-free reaction condition. nih.govacs.org

Reactions in aqueous media are also highly desirable for reducing environmental impact. While specific examples for the synthesis of bromomethyl styryl ketones in water are not prevalent in the provided search results, the broader trend in organic synthesis is to develop water-compatible reactions. For instance, a convenient and straightforward strategy for accessing 1,5-substituted and 1,4-substituted triazoles has been demonstrated using ultrasound-assisted treatment of various azides and nitroolefins or β-enaminones with water as the green solvent at room temperature. nih.gov The development of similar aqueous protocols for the synthesis of bromomethyl ketones would represent a significant advancement in the sustainable production of these compounds.

Elucidating Chemical Reactivity and Transformation Mechanisms of Bromomethyl Styryl Ketones

Nucleophilic Substitution Reactions at the Bromomethyl Center

The presence of the electron-withdrawing styryl ketone moiety activates the carbon-bromine bond, making the bromomethyl group highly susceptible to nucleophilic attack. This enhanced reactivity is a cornerstone of the synthetic utility of these compounds. nih.gov

Reactions with Amines and Nitrogen-Containing Nucleophiles

Bromomethyl styryl ketones readily react with primary and secondary amines, as well as other nitrogen-containing nucleophiles, via an SN2 mechanism. The reaction involves the displacement of the bromide ion by the nucleophilic nitrogen atom, leading to the formation of aminomethyl styryl ketones. These products are valuable intermediates in the synthesis of various nitrogen-containing compounds.

The reaction of α-(bromomethyl) acrylic acid esters with secondary amines has been shown to proceed regioselectively, yielding α-(functional alkyl amino) acrylic esters in high yields. researchgate.net This highlights the general reactivity pattern expected for bromomethyl styryl ketones, where the amine attacks the electrophilic carbon of the bromomethyl group.

Table 1: Examples of Nucleophilic Substitution with Amines This table is illustrative and based on general reactions of similar α-bromoketones.

| Nucleophile | Product | Reaction Conditions |

|---|---|---|

| Diethylamine | N,N-Diethylaminomethyl styryl ketone | Ether, Room Temperature |

| Piperidine | Piperidinomethyl styryl ketone | Methanol, Reflux |

| Aniline | N-Phenylaminomethyl styryl ketone | Acetonitrile, K2CO3 |

Formation of Heterocyclic Rings via Intramolecular Cyclization

The reactivity of the α-bromoketone functionality is a powerful tool for the synthesis of various heterocyclic systems. By reacting bromomethyl ketones with appropriate binucleophilic reagents, a subsequent intramolecular cyclization can lead to the formation of stable aromatic rings like oxazoles, thiazoles, and quinoxalines.

Oxazoles: The reaction of α-bromoketones with primary amides is a classic method for synthesizing 2,5-disubstituted oxazoles, known as the Robinson-Gabriel synthesis. pharmaguideline.com The process involves initial N-alkylation of the amide by the bromomethyl ketone, followed by cyclization and dehydration to form the oxazole (B20620) ring. pharmaguideline.comijpsonline.com

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a widely used method that involves the reaction of an α-haloketone with a thioamide. mdpi.com For bromomethyl styryl ketones, this reaction would proceed by condensation with a thioamide (e.g., thiourea) to yield aminothiazole derivatives. mdpi.comanalis.com.mypharmaguideline.com This method is highly efficient for creating substituted thiazole rings. organic-chemistry.org

Quinoxalines: Quinoxaline (B1680401) derivatives can be synthesized by the condensation reaction of an α-bromoketone with an o-phenylenediamine. sapub.orgchim.itresearchgate.net The reaction typically proceeds in two steps: an initial nucleophilic substitution of the bromine by one of the amino groups, followed by an intramolecular cyclization and oxidation to form the aromatic quinoxaline ring. nih.gov This method is versatile and can be performed under various conditions, including in water without a catalyst. chim.itnih.gov

Table 2: Heterocycle Synthesis from α-Bromoketones

| Target Heterocycle | Reagent | Key Reaction Type | Reference Method |

|---|---|---|---|

| Oxazole | Primary Amide | Robinson-Gabriel Synthesis | pharmaguideline.com |

| Thiazole | Thioamide/Thiourea | Hantzsch Thiazole Synthesis | mdpi.com |

| Quinoxaline | o-Phenylenediamine | Condensation-Cyclization | sapub.orgchim.it |

Alkylation Reactions of Ketones using Bromomethylated Reagents

Bromomethyl styryl ketones can act as alkylating agents for other ketones through the formation of enolates. The alkylation of ketones is a fundamental carbon-carbon bond-forming reaction. chemistrysteps.com The process involves deprotonating the α-carbon of a ketone with a strong base to form a nucleophilic enolate, which then attacks the electrophilic carbon of the bromomethyl styryl ketone in an SN2 reaction. libretexts.orgyoutube.com

This reaction is best suited for primary alkyl halides like this compound, as secondary and tertiary halides tend to undergo elimination reactions. chemistrysteps.com The choice of base and reaction conditions can control the regioselectivity of the alkylation on unsymmetrical ketones, allowing for the formation of either the kinetic or thermodynamic enolate. chemistrysteps.comlibretexts.org This methodology allows for the synthesis of complex 1,4-dicarbonyl compounds. researchgate.net

Reactions Involving the Ketone Carbonyl Group

The carbonyl group in bromomethyl styryl ketones is an electrophilic center that undergoes nucleophilic addition reactions, a characteristic feature of aldehydes and ketones. masterorganicchemistry.comlibretexts.orgstudy.com

Carbonyl Reduction Pathways and Stereoselectivity

The ketone carbonyl group can be reduced to a secondary alcohol. The reduction of α-haloketones is a well-established process that can yield halohydrins, which are valuable synthetic intermediates. nih.gov Common reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) can be employed for this transformation. ksu.edu.sawikipedia.org

The reduction of the carbonyl group introduces a new stereocenter, making stereoselectivity an important consideration. Enantioselective reduction of prochiral ketones to form chiral, non-racemic alcohols is a significant area of organic synthesis. wikipedia.org This can be achieved using chiral reducing agents or through catalytic methods. For instance, chiral organoborane reagents derived from α-pinene (Alpine-Borane) can achieve high enantioselectivity in the reduction of ketones, particularly those with adjacent π-systems. uwindsor.ca Catalytic approaches, such as those using chiral oxazaborolidine catalysts (Corey-Bakshi-Shibata reduction), are also highly effective. wikipedia.org

Addition Reactions (e.g., Grignard Reactions)

Grignard reagents (R-MgX) are potent carbon-based nucleophiles that readily add to the electrophilic carbonyl carbon of ketones. masterorganicchemistry.com The reaction of a this compound with a Grignard reagent, followed by an acidic workup, results in the formation of a tertiary alcohol. masterorganicchemistry.comorganic-chemistry.orgleah4sci.comlibretexts.org This reaction is a powerful method for creating new carbon-carbon bonds. masterorganicchemistry.com

The mechanism involves the nucleophilic attack of the carbanion-like R group from the Grignard reagent on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral magnesium alkoxide intermediate. ksu.edu.salibretexts.org Subsequent protonation of this intermediate yields the final tertiary alcohol product. libretexts.org It is crucial that the Grignard reagent is prepared and used under anhydrous conditions, as it is a strong base and will react with any acidic protons, such as those from water. masterorganicchemistry.comlibretexts.org

Enolate Chemistry and Alpha-Functionalization

The presence of the carbonyl group in bromomethyl styryl ketones renders the α-protons acidic, allowing for the formation of enolates under basic conditions. However, the chemistry of α-haloketones is complex. The inductive effect of the carbonyl group enhances the polarity of the carbon-halogen bond, making the α-carbon highly susceptible to nucleophilic attack. nih.gov

Under basic conditions, the formation of an enolate can occur; however, this is often complicated by competing reactions. chemistrysteps.commasterorganicchemistry.com The product of monohalogenation is typically more reactive than the starting ketone, which can lead to further halogenation. chemistrysteps.com The increased acidity of the remaining α-proton on the halogen-bearing carbon facilitates subsequent deprotonation and reaction. chemistrysteps.com

Despite these challenges, the enolate chemistry of α-haloketones can be harnessed for various synthetic transformations. For instance, the Favorskii reaction involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative. pearson.com Furthermore, α-haloketones can react with organotin enolates in the presence of zinc halide catalysts to produce γ-diketones through a cross-coupling reaction. nih.gov This reaction proceeds through an initial aldol-type addition followed by rearrangement. nih.gov

The enantioselective α-functionalization of ketones is a significant area of research. springernature.com While traditional methods often involve the reaction of a nucleophilic enolate with an electrophile, alternative strategies have been developed. springernature.com One such approach involves an umpolung strategy where a masked ketone electrophile reacts with various nucleophiles, catalyzed by a metallacyclic iridium catalyst, to achieve high yields and enantioselectivity. springernature.com

Reactivity of the Styryl Moiety

The styryl group in bromomethyl styryl ketones is an α,β-unsaturated system, which provides additional sites for chemical reactions.

The Michael addition, or conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. masterorganicchemistry.combyjus.comwikipedia.orglibretexts.org In this reaction, a nucleophile (the Michael donor) adds to the β-carbon of the unsaturated system (the Michael acceptor). wikipedia.org This process is highly valuable for the formation of new carbon-carbon bonds under mild conditions. byjus.comwikipedia.org

The mechanism of the Michael addition involves the following steps:

Enolate Formation: A base deprotonates the Michael donor, typically a compound with acidic α-hydrogens like a β-keto ester or malonate, to form a stable enolate. masterorganicchemistry.comlibretexts.org

Nucleophilic Attack: The enolate attacks the β-carbon of the α,β-unsaturated ketone. masterorganicchemistry.combyjus.com

Protonation: The resulting enolate is then protonated to yield the final 1,5-dicarbonyl compound, known as the Michael adduct. masterorganicchemistry.combyjus.com

A variety of nucleophiles can act as Michael donors, including enolates, amines, and enamines. wikipedia.org Similarly, a range of α,β-unsaturated compounds can serve as Michael acceptors. libretexts.org

| Michael Donors (Nucleophiles) | Michael Acceptors (Electrophiles) |

| β-Ketoesters | α,β-Unsaturated ketones |

| Malonates | α,β-Unsaturated aldehydes |

| β-Cyanoesters | α,β-Unsaturated esters |

| Nitro compounds | α,β-Unsaturated nitriles |

| Enamines | α,β-Unsaturated amides |

Table 1: Examples of Michael Donors and Acceptors

The styryl moiety of bromomethyl styryl ketones can participate in cycloaddition reactions, most notably the Diels-Alder reaction. The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a substituted alkene (the dienophile) to form a cyclohexene (B86901) derivative. wikipedia.org This reaction is a powerful tool for the construction of six-membered rings with high stereochemical control. wikipedia.org

In the context of this compound, the styryl group acts as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups conjugated to the double bond, such as the carbonyl group in this case. masterorganicchemistry.com Conversely, the diene's reactivity is increased by electron-donating groups. masterorganicchemistry.com

Organocatalysis has been successfully applied to the Diels-Alder reaction of α,β-unsaturated ketones. rsc.org For example, L-proline can catalyze the [4+2] cycloaddition between isatylidene malononitrile (B47326) and α,β-unsaturated ketones to produce spiro[3-arylcyclohexanone]oxindole derivatives. rsc.org Chiral imidazolidinones have also been used as organocatalysts for the activation of α,β-unsaturated ketones in enantioselective Diels-Alder reactions. princeton.edu

The olefinic double bond in the styryl moiety of bromomethyl styryl ketones can be selectively reduced through hydrogenation. The selective hydrogenation of α,β-unsaturated ketones is a crucial transformation in organic synthesis, as it can lead to saturated ketones, allylic alcohols, or saturated alcohols, depending on the reaction conditions and catalyst used. acs.org

Catalytic transfer hydrogenation is a safe and convenient method that avoids the use of hydrogen gas. rsc.org Various metal catalysts, both homogeneous and heterogeneous, have been employed for this purpose. rsc.org The addition of hydrogen to the conjugated C=C bond is generally thermodynamically and kinetically favored over the reduction of the C=O bond. acs.org

Several catalytic systems have been developed for the chemoselective hydrogenation of the C=C bond in α,β-unsaturated ketones:

Manganese(I) Hydride Complex: A well-defined Mn(I) pincer complex has been shown to catalyze the chemoselective 1,4-reduction of α,β-unsaturated ketones under ambient hydrogen pressure. acs.org

Iridium Catalysts: Chiral bidentate Ir–N,P complexes have been utilized for the asymmetric hydrogenation of conjugated enones, providing access to optically active ketones with high enantioselectivity. nih.gov

Ruthenium Catalysts: Ru-catalyzed asymmetric hydrogenation of α-substituted α,β-unsaturated ketones has been developed for the synthesis of chiral α-substituted secondary alcohols. rsc.org

Samarium Diiodide (SmI2): The SmI2/H2O/amine system can selectively reduce conjugated double bonds in the presence of isolated double bonds. researchgate.net

Sodium Borohydride-Bismuth Chloride: This system can conveniently reduce carbon-carbon double bonds that are conjugated to an aromatic ring. tandfonline.com

| Catalyst System | Selectivity |

| Manganese(I) Hydride Complex | Chemoselective 1,4-reduction of C=C bond |

| Iridium–N,P Complexes | Asymmetric hydrogenation of C=C bond |

| Ruthenium Catalysts | Asymmetric hydrogenation of C=C bond |

| SmI2/H2O/Amine | Selective reduction of conjugated C=C bonds |

| NaBH4-BiCl3 | Reduction of C=C bonds conjugated to aromatic rings |

Table 2: Catalytic Systems for the Selective Hydrogenation of α,β-Unsaturated Ketones

Cascade and Rearrangement Reactions

The dual reactivity of bromomethyl styryl ketones allows for their participation in cascade and rearrangement reactions, leading to the formation of complex molecular architectures.

The Ramberg-Bäcklund reaction is a process that converts an α-halo sulfone into an alkene through treatment with a base, with the extrusion of sulfur dioxide. wikipedia.org The reaction proceeds through the formation of an unstable episulfone intermediate. wikipedia.orgchem-station.com

A variation of this reaction is the Michael-induced Ramberg-Bäcklund reaction (MIRBR). In this cascade sequence, a Michael addition to a vinyl sulfone generates the enolate required to initiate the Ramberg-Bäcklund rearrangement. This variant allows for the introduction of functionality during the reaction. However, its utility has been somewhat limited, with known examples primarily involving dienyl sulfones.

Gold-Catalyzed Transformations and Sigmatropic Rearrangements

Gold catalysis has emerged as a powerful tool for activating unsaturated moieties like alkynes and allenes, facilitating a range of complex molecular transformations. bohrium.com While direct gold-catalyzed transformations on bromomethyl styryl ketones are not extensively documented, the reactivity of analogous compounds, such as bromoallenyl ketones, provides significant insight into potential reaction pathways. Gold catalysts, in both Au(I) and Au(III) oxidation states, are known to mediate cycloisomerization reactions of bromoallenyl ketones, leading to the formation of different isomeric bromofurans. nih.govnih.gov The reaction's regioselectivity is highly dependent on the catalyst's oxidation state and ligands. For instance, it has been proposed that a more oxophilic Au(III) catalyst coordinates to the carbonyl oxygen, while a more π-philic Au(I) catalyst coordinates to the allene's distal double bond, initiating different cyclization cascades. nih.gov This suggests that gold catalysts could potentially activate the styryl moiety of this compound, leading to cyclization or other intramolecular transformations.

Sigmatropic rearrangements are a class of pericyclic reactions where a sigma bond migrates across a π-conjugated system in an intramolecular fashion. wikipedia.org The most common and synthetically useful are sciforum.netsciforum.net-sigmatropic rearrangements, such as the Cope and Claisen rearrangements. stereoelectronics.org The Claisen rearrangement, for example, involves the transformation of an allyl vinyl ether into a γ,δ-unsaturated carbonyl compound. wikipedia.org The formation of a stable carbonyl group typically makes this reaction irreversible. uh.edu For a molecule like this compound to undergo a classic sciforum.netsciforum.net-sigmatropic rearrangement, it would first need to be converted into a suitable precursor, such as a 1,5-diene for a Cope rearrangement or an allyl vinyl ether for a Claisen rearrangement.

Mechanistic Investigations of this compound Reactions

Kinetic studies of reactions involving α-bromo ketones, a class to which this compound belongs, have provided fundamental insights into their reaction mechanisms. A key reaction is the acid-catalyzed α-halogenation of ketones, which is often a step in the synthesis of these compounds. libretexts.org Kinetic investigations have revealed that the rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the concentration of the halogen (e.g., bromine). libretexts.orgcdnsciencepub.com

This observation is critical as it indicates that the halogen is not involved in the rate-determining step of the reaction. libretexts.org The rate law is typically expressed as:

Rate = k[Ketone][H⁺]

Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms, predicting selectivity, and understanding the energetic profiles of reaction pathways. For reactions analogous to those involving bromomethyl styryl ketones, DFT studies have provided deep mechanistic insights. A notable example is the computational investigation of the gold-catalyzed cycloisomerization of bromoallenyl ketones. nih.gov

These studies have shown that both Au(I) and Au(III) catalysts activate the distal double bond of the allene (B1206475) to form cyclic zwitterionic intermediates. nih.gov From this common intermediate, the reaction can proceed through competing pathways: a 1,2-bromine migration or a 1,2-hydride shift. DFT calculations were employed to determine the activation barriers for these pathways, revealing that the 1,2-Br migration is kinetically more favorable. nih.gov However, the calculations also demonstrated that in the presence of certain counter-ions (like triflate, OTf), the 1,2-H shift can be assisted by the counter-ion, lowering its activation energy and making it the major pathway. nih.gov

| Pathway | Catalyst System | Calculated Activation Barrier (kcal/mol) | Predicted Outcome |

| 1,2-Br Migration | Au(PR₃)⁺ / AuCl | ~13 | Favored kinetically |

| 1,2-H Shift (unassisted) | Au(PR₃)⁺ | Higher than Br migration | Disfavored |

| 1,2-H Shift (counter-ion assisted) | Au(PR₃)OTf | Lowered barrier | Major pathway |

This table presents generalized findings from DFT studies on bromoallenyl ketone cycloisomerization, illustrating how computational chemistry elucidates competing reaction pathways. nih.gov

DFT has also been used to study other reactions of α,β-unsaturated ketones, such as Michael additions, providing insights into stereoselectivity and the role of catalysts in stabilizing transition states. researchgate.net

Catalysts play a pivotal role in directing the outcome of chemical reactions, often enabling high selectivity and efficiency under mild conditions. The choice of catalyst can dramatically alter the reaction pathway and, consequently, the structure of the product formed. The gold-catalyzed cycloisomerization of bromoallenyl ketones serves as a prime example of catalyst-controlled regioselectivity. nih.govnih.gov

In this system, not only the oxidation state of gold (Au(I) vs. Au(III)) but also the associated ligands and counter-ions dictate the product distribution. nih.gov While both Au(I) and Au(III) catalysts can lead to a kinetically favored 1,2-Br migration product, the use of a specific Au(I) complex with a triflate counter-ion, Au(PPh₃)OTf, completely switches the selectivity to favor the 1,2-H shift product. nih.gov This "counter-ion effect" highlights the subtle yet powerful influence that all components of a catalytic system can have on reaction selectivity.

| Catalyst | Ligand/Counter-ion | Major Product Type | Controlling Factor |

| AuCl₃ | - | 1,2-Br Migration Product | Catalyst Oxidation State / Oxophilicity |

| Au(PR₃)Cl | Chloride | 1,2-Br Migration Product | Kinetically favored pathway |

| Au(PR₃)OTf | Triflate (OTf) | 1,2-H Shift Product | Counter-ion assistance in H-shift |

This table summarizes the experimentally observed and computationally supported role of different gold catalysts in controlling the regioselectivity of the cycloisomerization of bromoallenyl ketones. nih.gov

This principle of catalyst control is fundamental in organic synthesis. The steric and electronic properties of ligands attached to a metal center can create a specific chemical environment that favors one transition state over another, leading to high levels of stereo-, regio-, or chemoselectivity.

The elucidation of reaction mechanisms hinges on the identification and characterization of transient intermediates. For reactions involving α-bromo ketones, the enol intermediate is a well-established species in the pathway of acid-catalyzed α-halogenation. libretexts.orglibretexts.org Its existence is inferred from kinetic data showing the reaction rate to be independent of the halogen concentration, implying the slow formation of a reactive intermediate that is common to halogenation and other reactions like deuterium (B1214612) exchange. libretexts.org

In more complex metal-catalyzed transformations, intermediates can include organometallic species. In the gold-catalyzed reactions of bromoallenyl ketones, DFT studies have pointed to the formation of key intermediates that dictate the reaction's course. nih.gov The initial interaction of the gold catalyst with the allene leads to a cyclic zwitterionic intermediate. nih.gov This intermediate is at a crucial juncture, from which subsequent rearrangements like 1,2-Br or 1,2-H shifts occur. An alternative pathway involves the formation of a gold carbenoid intermediate, which can also lead to the final products. nih.gov While direct spectroscopic observation of these intermediates is often challenging due to their short lifetimes, their structures and relative stabilities are frequently characterized through computational methods like DFT, which provide invaluable support for proposed mechanistic pathways.

Advanced Spectroscopic and Structural Analysis of Bromomethyl Styryl Ketones

Vibrational Spectroscopy for Conformational Analysis (IR Spectroscopy)

Vibrational spectroscopy, particularly Fourier-transform infrared (FT-IR) spectroscopy, is a powerful tool for probing the conformational landscape of styryl ketones. The α,β-unsaturated carbonyl framework of these molecules is not rigid, allowing for rotation around the single bond connecting the carbonyl group and the α-carbon. This rotation gives rise to distinct rotational isomers, or conformers, which can be identified and studied by analyzing specific vibrational modes.

The most informative region in the IR spectrum of a styryl ketone is the carbonyl (C=O) stretching band, typically found between 1650 and 1850 cm⁻¹. In many substituted styryl ketones, this C=O band is not a single peak but appears as a doublet. This splitting is a direct consequence of the molecule existing as an equilibrium mixture of two planar conformers: the s-cis and s-trans isomers. ias.ac.in

s-trans conformer: The carbonyl group and the vinyl C=C double bond are on opposite sides of the intervening C-C single bond.

s-cis conformer: The carbonyl group and the vinyl C=C double bond are on the same side of the C-C single bond.

These two conformers have slightly different C=O bond strengths due to varying degrees of electronic conjugation and steric interactions, resulting in distinct vibrational frequencies. ias.ac.inresearchgate.net Generally, the s-cis conformer absorbs at a higher frequency compared to the s-trans conformer. The relative intensities of the two peaks in the doublet correspond to the relative populations of the two conformers in the sample. ias.ac.in Theoretical studies on related chalcone structures have found that the s-cis conformer is often more stable due to its planarity, which maximizes electronic conjugation, whereas the s-trans conformer can be destabilized by steric hindrance. researchgate.net

| Conformer | Typical C=O Stretching Frequency (cm⁻¹) | Key Structural Feature |

|---|---|---|

| s-cis | 1680 - 1700 | C=O and C=C are on the same side of the C-C bond. |

| s-trans | 1660 - 1680 | C=O and C=C are on opposite sides of the C-C bond. |

The equilibrium between the s-cis and s-trans conformers is sensitive to the surrounding environment, particularly the polarity of the solvent. Studies on various α,β-unsaturated ketones have shown that as the polarity of the solvent increases (e.g., from carbon tetrachloride to chloroform to dichloromethane), the intensity of the lower frequency band (s-trans) increases, while the intensity of the higher frequency band (s-cis) decreases. ias.ac.in

This observation indicates that the s-trans conformer is more polar than the s-cis conformer. ias.ac.inrsc.org A more polar solvent will preferentially stabilize the more polar conformer, thus shifting the equilibrium towards the s-trans form. researchgate.net This phenomenon allows for the controlled manipulation of the conformational ratio by simply changing the solvent, providing a method to study the properties of each conformer.

The stability of the conformers is also influenced by the electronic nature of substituents on the aromatic rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density distribution within the conjugated π-system, thereby affecting the relative stabilities of the s-cis and s-trans forms.

For instance, in a study of thiazolyl styryl ketones, it was observed that powerful electron-donating groups on the styryl ring lower the C=O frequency. amazonaws.com This is because EDGs increase electron delocalization through the enone system, which reduces the double bond character of the carbonyl group. Conversely, an electron-withdrawing group like the bromomethyl group (-CH₂Br) is expected to have the opposite effect. By withdrawing electron density, it can influence the electrostatic interactions between the C=O and C=C groups, which are considered to be repulsive forces that play a dominant role in determining conformational stability. ias.ac.in The precise effect on the s-cis/s-trans equilibrium would depend on the position of the substituent and its interplay with steric factors.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural elucidation of bromomethyl styryl ketone in solution. Both ¹H and ¹³C NMR, often supplemented by 2D techniques like COSY, HSQC, and HMBC, provide unambiguous assignment of all protons and carbons and confirm the molecule's connectivity and stereochemistry. researchgate.netresearchgate.net

The ¹H NMR spectrum provides key diagnostic signals. The protons of the enone moiety (α- and β-hydrogens) are particularly characteristic. They typically appear as a pair of doublets in the downfield region (δ 7-8 ppm). The magnitude of the coupling constant (J) between these two protons is crucial for determining the geometry of the double bond. A large coupling constant, typically in the range of 15.0–16.5 Hz, confirms the trans configuration, which is the thermodynamically favored isomer in chalcone synthesis. mdpi.comnih.govbiointerfaceresearch.com The remaining signals correspond to the protons of the aromatic rings and the bromomethyl group. The -CH₂Br protons would be expected to appear as a singlet around δ 4.5 ppm.

The ¹³C NMR spectrum complements the proton data. The carbonyl carbon (C=O) is highly deshielded and appears as a weak signal around δ 187-191 ppm. nih.govbiointerfaceresearch.com The α- and β-carbons of the enone system resonate in the olefinic region (δ 120-145 ppm), while the aromatic carbons appear between δ 110-165 ppm. biointerfaceresearch.comoregonstate.edu The carbon of the bromomethyl group would typically resonate in the range of δ 30-35 ppm.

| Atom | Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity / Notes |

|---|---|---|---|

| Carbonyl | ¹³C | 187 - 191 | Quaternary carbon (weak signal) |

| β-Hydrogen | ¹H | 7.5 - 8.0 | Doublet, J ≈ 15-16 Hz |

| α-Hydrogen | ¹H | 7.2 - 7.7 | Doublet, J ≈ 15-16 Hz |

| Aromatic | ¹H | 7.0 - 8.2 | Multiplets |

| Aromatic | ¹³C | 110 - 165 | - |

| Bromomethyl (-CH₂Br) | ¹H | ~4.5 | Singlet |

| Bromomethyl (-CH₂Br) | ¹³C | 30 - 35 | - |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass measurement of the molecular ion. The fragmentation pattern observed in the mass spectrum (often using techniques like Electron Ionization, EI) offers further structural confirmation by revealing characteristic cleavages within the molecule.

For styryl ketones, the fragmentation is predictable and provides a structural fingerprint. cdnsciencepub.comcdnsciencepub.com The major fragmentation pathways often involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.org Common fragmentation processes for substituted styryl ketones include: cdnsciencepub.comcdnsciencepub.com

α-Cleavage: Loss of the aryl or styryl group attached to the carbonyl function.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds with an available γ-hydrogen, though less common in these rigid systems.

Cleavage of the Vinylic Double Bond: This can lead to the loss of the substituted styryl moiety.

The presence of the bromine atom would be readily identified by the characteristic isotopic pattern of the molecular ion peak (M⁺) and bromine-containing fragment peaks, with two signals of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

| Fragment Ion Formula | Proposed Structure / Loss | Notes |

|---|---|---|

| [C₁₆H₁₃BrO]⁺˙ | Molecular Ion (M⁺˙) | Shows characteristic Br isotope pattern. |

| [C₉H₈Br]⁺ | Loss of C₇H₅O (benzoyl radical) | α-cleavage |

| [C₇H₅O]⁺ | Loss of C₉H₈Br (bromostyryl radical) | α-cleavage, benzoyl cation |

| [C₇H₇]⁺ | Loss of Br from [C₇H₇Br]⁺ or rearrangement | Tropylium ion, often a prominent peak. |

| [M - Br]⁺ | Loss of Bromine radical | Cleavage of the C-Br bond. |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. nih.govproteopedia.org This technique yields accurate data on bond lengths, bond angles, and torsion angles, which confirms the molecule's conformation and configuration.

Crystal structures of numerous related chalcone derivatives have been reported. mdpi.comiucr.orgnih.gov These studies reveal that the central enone bridge is typically nearly planar to maximize π-conjugation. However, the two aromatic rings are often twisted out of this plane to varying degrees to minimize steric strain. iucr.org The analysis reveals which conformer, s-cis or s-trans, is preferred in the crystal lattice. For example, studies on nitro-substituted chalcones have shown that the position of the substituent can dictate the solid-state conformation, with some isomers adopting an s-trans conformation while others crystallize in an s-cis form. mdpi.com The crystal packing is stabilized by various intermolecular interactions, such as C-H···O hydrogen bonds and π-π stacking interactions between aromatic rings. nih.gov For a this compound, additional interactions like C-H···Br or Br···O halogen bonding might also play a role in the crystal packing.

| Parameter | Typical Value / Observation | Structural Significance |

|---|---|---|

| C=C Bond Length | ~1.32 - 1.34 Å | Confirms double bond character. |

| C=O Bond Length | ~1.21 - 1.23 Å | Confirms double bond character. |

| Cα-Cβ=Cγ-Oδ Torsion Angle | Close to 180° (s-trans) or 0° (s-cis) | Defines solid-state conformation. mdpi.com |

| Crystal System | Commonly Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. mdpi.com |

| Space Group | e.g., P2₁/c, Pbca, P-1 | Describes the symmetry elements within the unit cell. mdpi.com |

Hyphenated Techniques for Complex Mixture Analysis and Product Purity Assessment

The synthesis of bromomethyl styryl ketones, like many organic reactions, can result in a complex mixture containing the desired product, unreacted starting materials, intermediates, and various byproducts. Consequently, robust analytical techniques are imperative for the comprehensive analysis of this mixture and for the stringent assessment of the final product's purity. Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are exceptionally well-suited for this purpose, providing both qualitative and quantitative information about the components of the mixture.

The most pertinent hyphenated techniques for the analysis of bromomethyl styryl ketones and related compounds include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). These methods offer the high separation efficiency of chromatography and the detailed structural information provided by mass spectrometry or UV-Vis spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. For this compound, which possesses a moderate molecular weight, GC-MS can be employed to separate it from other volatile impurities. The sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the gas chromatograph. Subsequently, the separated components enter the mass spectrometer, where they are ionized, and the resulting fragments are detected.

The mass spectrum of a compound is a unique fingerprint that allows for its identification. For this compound, the molecular ion peak would be expected, corresponding to its molecular weight. The fragmentation pattern provides crucial structural information. Characteristic fragments for a brominated chalcone would likely arise from the cleavage of the molecule at various points, such as the loss of the bromine atom, the styryl group, or the phenyl group. Analysis of these fragments allows for the unambiguous identification of the compound and its isomers or related impurities.

Illustrative GC-MS Data for the Analysis of a Hypothetical this compound Synthesis Mixture

| Compound Name | Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| Benzaldehyde (B42025) | 5.2 | 106 | 105, 77, 51 |

| 4'-Methylacetophenone | 7.8 | 134 | 119, 91, 65 |

| This compound | 15.4 | 300/302 (Br isotopes) | 221, 193, 103, 77 |

| Dibrominated byproduct | 18.2 | 378/380/382 (Br isotopes) | 299/301, 192, 102 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are not sufficiently volatile or are thermally labile, LC-MS is the preferred method. In LC-MS, the separation is achieved in the liquid phase, typically using a reversed-phase column where polar solvents are used as the mobile phase. This technique is highly versatile and can be applied to a wide range of organic molecules, including this compound and its potential non-volatile byproducts.

After separation by the HPLC system, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS for polar and semi-polar compounds. The resulting mass spectrum can be used to determine the molecular weight of the compound and, through tandem mass spectrometry (MS/MS), to obtain structural information from the fragmentation pattern. This is particularly useful for differentiating between isomeric chalcones and identifying unknown impurities.

Illustrative LC-MS/MS Data for Purity Assessment of this compound

| Compound | Retention Time (min) | [M+H]⁺ (m/z) | MS/MS Fragment Ions (m/z) |

| This compound | 12.5 | 301/303 | 222, 194, 103 |

| Isomeric Impurity 1 | 11.8 | 301/303 | 222, 180, 91 |

| Unreacted Intermediate | 8.3 | 225 | 147, 119, 91 |

High-Performance Liquid Chromatography with Diode-Array Detector (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the purity assessment of synthesized compounds. iaea.org It combines the separation power of HPLC with the detection capabilities of a diode-array detector, which can acquire a UV-Vis spectrum for each eluting peak. iaea.org This is particularly advantageous for compounds like this compound, which contains a chromophore (the α,β-unsaturated ketone system) that absorbs UV radiation.

The retention time of the main peak can be used to identify the product, while the integration of the peak area allows for its quantification. The UV-Vis spectrum provides additional confirmation of the peak's identity and can be used to assess its purity. A pure peak should exhibit a consistent spectrum across its entire width. The presence of co-eluting impurities can often be detected by spectral inconsistencies.

Illustrative HPLC-DAD Data for the Purity Analysis of this compound

| Peak Number | Retention Time (min) | λmax (nm) | Peak Area (%) | Purity |

| 1 | 3.1 | 245 | 0.5 | Impurity |

| 2 | 9.7 | 310 | 99.2 | Pure |

| 3 | 11.2 | 260 | 0.3 | Impurity |

Computational Chemistry and Theoretical Studies on Bromomethyl Styryl Ketones

Conformational Analysis using Quantum Chemical Methods

The three-dimensional arrangement of atoms in a molecule, or its conformation, is crucial in determining its physical and chemical properties. Quantum chemical methods are powerful tools for performing conformational analysis, providing detailed information about the potential energy surface of a molecule and the relative stabilities of its different conformers.

Density Functional Theory (DFT) is a commonly employed quantum chemical method for such analyses. nii.ac.jp Functionals like B3LYP, M06-2X, and ωB97X-D, paired with appropriate basis sets (e.g., 6-31G* or larger), are often used for geometry optimization and frequency calculations. nii.ac.jp The relative energies of the optimized conformers can then be calculated, often with a larger basis set to improve accuracy. nii.ac.jp The population of each conformer at a given temperature can be estimated based on the Boltzmann distribution, which depends on their relative Gibbs free energies.

Table 1: Hypothetical Relative Energies of Bromomethyl Styryl Ketone Conformers

| Conformer | Dihedral Angle (Styryl-C=O) | Dihedral Angle (C=O-CH2Br) | Relative Energy (kcal/mol) |

| 1 | 0° (s-cis) | 180° (anti) | 0.00 |

| 2 | 180° (s-trans) | 180° (anti) | 1.25 |

| 3 | 0° (s-cis) | 60° (gauche) | 2.50 |

| 4 | 180° (s-trans) | 60° (gauche) | 3.75 |

Note: This table is illustrative and the actual values would need to be determined by specific quantum chemical calculations.

Reaction Pathway Elucidation via DFT Calculations

Density Functional Theory (DFT) calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface that connects reactants, transition states, and products. researchgate.net This allows for the determination of activation energies and reaction enthalpies, providing a deeper understanding of the reaction kinetics and thermodynamics.

For bromomethyl styryl ketones, DFT could be used to investigate various reactions, such as nucleophilic substitution at the bromomethyl group or addition reactions at the α,β-unsaturated ketone moiety. For a given reaction, the geometries of the reactants, products, and any intermediates are optimized. Transition state searches are then performed to locate the saddle point on the potential energy surface connecting these species. The intrinsic reaction coordinate (IRC) method can be used to confirm that the identified transition state correctly links the desired reactant and product.

For example, in a nucleophilic substitution reaction, DFT calculations could help determine whether the reaction proceeds through an SN1 or SN2 mechanism by comparing the energies of the respective transition states and intermediates.

Table 2: Hypothetical Calculated Energy Profile for a Reaction of this compound

| Species | Description | Relative Free Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State | SN2 transition state | +15.2 |

| Products | Substituted styryl ketone + Bromide | -5.8 |

Note: This table is a hypothetical representation of data that could be obtained from DFT calculations.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a framework for understanding the electronic structure and reactivity of molecules. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. libretexts.org

For this compound, the HOMO is likely to be located on the styryl group, which is the more electron-rich part of the molecule. The LUMO, on the other hand, is expected to be centered on the α,β-unsaturated ketone system, specifically the C=O π* antibonding orbital, making the carbonyl carbon electrophilic. libretexts.org The energy gap between the HOMO and LUMO can provide an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Other tools for analyzing the electronic structure include the Electron Localization Function (ELF) and the Localized Orbital Locator (LOL), which provide information about the localization of electrons and can help in identifying bonding and non-bonding electron pairs.

Table 3: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| LUMO | -2.5 | Centered on the α,β-unsaturated ketone |

| HOMO | -7.8 | Primarily located on the styryl group |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and would be determined from specific quantum chemical calculations.

Prediction of Reactivity and Selectivity Profiles

Computational methods can be used to predict the reactivity and selectivity of bromomethyl styryl ketones in various chemical reactions. The analysis of the molecular orbitals and electrostatic potential can identify the most likely sites for electrophilic and nucleophilic attack.

The carbonyl carbon is expected to be an electrophilic site, susceptible to attack by nucleophiles. libretexts.org The styryl double bond can also undergo nucleophilic addition, particularly at the β-carbon, in a Michael-type addition. The bromomethyl group provides a site for nucleophilic substitution.

Quantum chemical descriptors such as the Fukui functions can be calculated to provide a more quantitative measure of the local reactivity at different atomic sites. These functions indicate the change in electron density at a particular point when an electron is added to or removed from the molecule, thus identifying the most electrophilic and nucleophilic sites.

Spectroscopic Property Prediction and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic properties, including vibrational (infrared and Raman) frequencies, nuclear magnetic resonance (NMR) chemical shifts, and electronic (UV-Vis) absorption spectra.

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies are often scaled to account for anharmonicity and other systematic errors in the theoretical methods. The predicted vibrational spectrum can be compared with experimental data to confirm the structure of the synthesized compound.

NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. These calculations provide theoretical chemical shifts that can be correlated with experimental values, aiding in the assignment of signals in the NMR spectrum.

Electronic absorption spectra can be calculated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the energies and intensities of electronic transitions, which correspond to the absorption bands observed in the UV-Vis spectrum.

Table 4: Hypothetical Comparison of Calculated and Experimental Spectroscopic Data

| Spectroscopic Property | Calculated Value | Experimental Value |

| C=O Stretch (IR) | 1705 cm-1 | 1685 cm-1 |

| 13C NMR (C=O) | 195.2 ppm | 192.8 ppm |

| λmax (UV-Vis) | 285 nm | 282 nm |

Note: This table illustrates the type of data that can be generated and compared. The actual values would depend on the specific this compound isomer and the computational methods used.

Strategic Role of Bromomethyl Styryl Ketone in Complex Molecule Synthesis

Building Block for Heterocyclic Compound Synthesis

The electrophilic nature of the carbon bearing the bromine atom, combined with the electrophilic β-carbon of the unsaturated system, makes bromomethyl styryl ketone an ideal substrate for reactions with a wide range of dinucleophilic species. These reactions typically proceed via an initial nucleophilic attack at the bromomethyl carbon, followed by a subsequent intramolecular cyclization, leading to the formation of various five- and six-membered heterocyclic rings.

Synthesis of Selenazole Derivatives

The synthesis of selenazole derivatives, a class of selenium-containing heterocycles with notable biological activities, can be efficiently achieved using this compound. The classical approach involves the Hantzsch-type condensation reaction with a selenium-containing nucleophile, most commonly selenourea or a selenoamide. youtube.com

The reaction mechanism commences with the nucleophilic attack of the selenium atom of the selenoamide onto the electrophilic carbon of the bromomethyl group of the styryl ketone. This initial step forms a key intermediate which then undergoes an intramolecular cyclization. The cyclization is driven by the attack of the nitrogen atom onto the carbonyl carbon, followed by a dehydration step to yield the aromatic 2,4-disubstituted 1,3-selenazole ring. youtube.comnih.gov

Table 1: Synthesis of Selenazole Derivatives

| Reactant 1 | Reactant 2 | Product Class | Ref. |

|---|---|---|---|

| This compound | Selenoamide | 2,4-Disubstituted-1,3-selenazole | youtube.comnih.gov |

Detailed research has shown that this method is robust and allows for the synthesis of a variety of substituted selenazoles by simply varying the substituents on both the this compound and the selenoamide. youtube.com

Quinoxaline (B1680401) Derivatives Synthesis

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications. This compound serves as a valuable precursor for the synthesis of quinoxaline derivatives through condensation with ortho-phenylenediamines (OPDA). researchgate.netresearchgate.netresearchgate.net This reaction is a well-established method for forming the quinoxaline ring system. researchgate.net

The reaction is typically carried out by refluxing the α-bromoketone and the substituted o-phenylenediamine in a suitable solvent, such as ethanol. researchgate.net The mechanism involves an initial nucleophilic attack by one of the amino groups of OPDA on the bromomethyl carbon, followed by an intramolecular cyclization and subsequent oxidation to afford the aromatic quinoxaline ring. researchgate.netpnrjournal.com Various catalysts, including acidic and heterogeneous catalysts, can be employed to facilitate this transformation and improve yields. researchgate.net

Table 2: Synthesis of Quinoxaline Derivatives from α-Haloketones | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Class | Ref. | | :--- | :--- | :--- | :--- | | Phenacyl bromides | o-Phenylenediamine | Water, 80 °C | 2-Substituted quinoxalines | researchgate.net | | α-Bromoketones | o-Phenylenediamines | HClO4·SiO2 | 2,3-Disubstituted quinoxalines | researchgate.net | | Phenacyl bromides | o-Phenylenediamines | HCTU, DMF | Substituted quinoxalines | |

The versatility of this method allows for the synthesis of a diverse library of quinoxaline derivatives by employing variously substituted bromomethyl styryl ketones and ortho-phenylenediamines. researchgate.netresearchgate.net

Imidazole, Thiazole (B1198619), and Oxazole (B20620) Formation

The electrophilic nature of this compound makes it an excellent substrate for the synthesis of a variety of five-membered heterocyclic rings, including imidazoles, thiazoles, and oxazoles, through condensation with appropriate dinucleophiles.

Imidazole Synthesis: The synthesis of imidazole derivatives can be achieved through the reaction of this compound with amidines. This reaction, a variation of the Debus-Radziszewski synthesis, proceeds via the initial nucleophilic attack of the amidine nitrogen on the bromomethyl carbon, followed by cyclization and dehydration to form the imidazole ring. This method provides a straightforward route to 2,4-disubstituted imidazoles. mdpi.com

Thiazole Synthesis: The Hantzsch thiazole synthesis is a classical method that can be adapted for the synthesis of thiazole derivatives from this compound. The reaction involves the condensation of the α-bromoketone with a thioamide. The sulfur atom of the thioamide acts as the nucleophile, attacking the bromomethyl carbon, followed by an intramolecular cyclization involving the nitrogen atom and the carbonyl group, and subsequent dehydration to yield the thiazole ring. acs.org

Oxazole Synthesis: In a similar fashion, oxazole derivatives can be synthesized by the condensation of this compound with amides, a reaction known as the Bredereck synthesis. The oxygen atom of the amide attacks the bromomethyl group, initiating a sequence of reactions including cyclization and dehydration to form the oxazole ring. pnrjournal.com

Table 3: Synthesis of Imidazole, Thiazole, and Oxazole Derivatives

| Heterocycle | Reactant 1 | Reactant 2 | General Method | Ref. |

|---|---|---|---|---|

| Imidazole | This compound | Amidine | Debus-Radziszewski Synthesis | mdpi.com |

| Thiazole | This compound | Thioamide | Hantzsch Thiazole Synthesis | acs.org |

Pyrimidine Synthesis

This compound, being an α,β-unsaturated ketone, can also be utilized in the synthesis of pyrimidine derivatives. The most common approach involves a [3+3] annulation reaction with a suitable three-atom component, such as urea, thiourea, or an amidine. nih.gov

In this reaction, the α,β-unsaturated ketone acts as the three-carbon building block. The reaction is believed to proceed via a Michael addition of the nucleophilic nitrogen of the urea or amidine to the β-carbon of the styryl ketone. This is followed by an intramolecular cyclization and subsequent dehydration or oxidation to afford the stable aromatic pyrimidine ring. nih.gov The use of different catalysts and reaction conditions can influence the regioselectivity and yield of the desired pyrimidine product.

Intermediate in Natural Product and Analogue Synthesis